4,4'-Thiobis(2-tert-butyl-5-methylphenol) bis(3-(dodecylthio)propionate)
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Overview
Description
4,4’-Thiobis(2-tert-butyl-5-methylphenol) bis(3-(dodecylthio)propionate) is a complex organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan and maintaining their quality. The compound’s structure includes two tert-butyl groups, which contribute to its stability and effectiveness as an antioxidant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Thiobis(2-tert-butyl-5-methylphenol) bis(3-(dodecylthio)propionate) typically involves the reaction of 4,4’-Thiobis(2-tert-butyl-5-methylphenol) with 3-(dodecylthio)propionic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining a product that meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,4’-Thiobis(2-tert-butyl-5-methylphenol) bis(3-(dodecylthio)propionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The tert-butyl groups can undergo substitution reactions with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Alkylated or arylated derivatives.
Scientific Research Applications
4,4’-Thiobis(2-tert-butyl-5-methylphenol) bis(3-(dodecylthio)propionate) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in preventing oxidative stress-related diseases.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their durability and resistance to oxidation.
Mechanism of Action
The antioxidant properties of 4,4’-Thiobis(2-tert-butyl-5-methylphenol) bis(3-(dodecylthio)propionate) are attributed to its ability to scavenge free radicals. The compound donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The presence of tert-butyl groups enhances its stability and effectiveness as an antioxidant.
Comparison with Similar Compounds
Similar Compounds
4,4’-Thiobis(2-tert-butyl-5-methylphenol): A precursor to the compound , also known for its antioxidant properties.
Bis(3-tert-butyl-4-hydroxy-6-methylphenyl)sulfide: Another antioxidant with a similar structure and function.
Uniqueness
4,4’-Thiobis(2-tert-butyl-5-methylphenol) bis(3-(dodecylthio)propionate) stands out due to its enhanced stability and effectiveness, attributed to the presence of both tert-butyl and dodecylthio groups. This combination provides superior antioxidant properties compared to similar compounds.
Properties
Molecular Formula |
C52H90O6S3 |
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Molecular Weight |
907.5 g/mol |
IUPAC Name |
2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenol;3-dodecylsulfanylpropanoic acid |
InChI |
InChI=1S/C22H30O2S.2C15H30O2S/c1-13-9-17(23)15(21(3,4)5)11-19(13)25-20-12-16(22(6,7)8)18(24)10-14(20)2;2*1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17/h9-12,23-24H,1-8H3;2*2-14H2,1H3,(H,16,17) |
InChI Key |
SRCFNXICYDHPRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCCC(=O)O.CCCCCCCCCCCCSCCC(=O)O.CC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
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